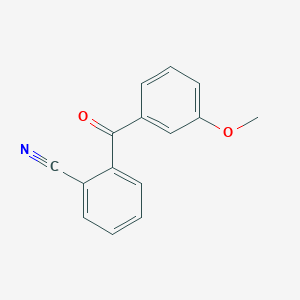

2-Cyano-3'-methoxybenzophenone

Descripción general

Descripción

2-Cyano-3’-methoxybenzophenone is an organic compound with the chemical formula C15H11NO2. It belongs to the class of benzophenones, which are widely used in various fields such as medical research, environmental research, and industrial research. This compound is also known for its applications in the synthesis of other chemical compounds and its role as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3’-methoxybenzophenone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Another method involves the acylation of 3-methoxybenzonitrile with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-Cyano-3’-methoxybenzophenone often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The industrial process typically includes steps such as purification by recrystallization or chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-3’-methoxybenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Cyano-3’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a UV filter in sunscreens.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Cyano-3’-methoxybenzophenone involves its ability to absorb ultraviolet (UV) radiation, making it an effective UV filter . The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. This property is utilized in sunscreen formulations to prevent skin damage and reduce the risk of skin cancer.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Similar in structure but with a hydroxyl group instead of a cyano group.

2,4-Dihydroxybenzophenone: Contains two hydroxyl groups and is used in various industrial applications.

3,4-Dimethoxybenzophenone: Contains two methoxy groups and is used in organic synthesis.

Uniqueness

2-Cyano-3’-methoxybenzophenone is unique due to the presence of both a cyano group and a methoxy group, which impart distinct chemical properties and reactivity. The cyano group enhances its ability to participate in various chemical reactions, while the methoxy group provides stability and solubility in organic solvents.

Actividad Biológica

2-Cyano-3'-methoxybenzophenone (CAS No. 750633-58-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of its application in pharmaceuticals and as a UV filter. This article discusses the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds, characterized by the presence of two aromatic rings connected by a carbonyl group. The cyano group (-C≡N) and methoxy group (-OCH₃) significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- UV Absorption : As a UV filter, it absorbs ultraviolet radiation, thereby protecting biological tissues from UV-induced damage.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit certain enzymes, influencing cellular pathways related to proliferation and apoptosis.

The biochemical properties of this compound are crucial for understanding its biological effects:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under normal conditions; degradation may occur under extreme pH or temperature |

| Toxicity | Non-cytotoxic at low concentrations; higher doses may exhibit cytotoxic effects in specific cell lines |

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Study 2: UV Filter Efficacy

Research on the efficacy of various UV filters, including this compound, showed that it effectively reduced UV-induced DNA damage in human skin cells. The compound was found to significantly lower the formation of cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV exposure .

Study 3: Enzyme Inhibition

In a biochemical screening for enzyme inhibitors, this compound was identified as a moderate inhibitor of certain protein tyrosine phosphatases (PTPs). This inhibition could have implications for cancer therapy, as PTPs are involved in cell signaling pathways that regulate cell growth and differentiation .

Propiedades

IUPAC Name |

2-(3-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-13-7-4-6-11(9-13)15(17)14-8-3-2-5-12(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYOOSYWDUDBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641469 | |

| Record name | 2-(3-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-58-0 | |

| Record name | 2-(3-Methoxybenzoyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.